2-(3,3-Dimethylcyclobutyl)propan-1-ol

Description

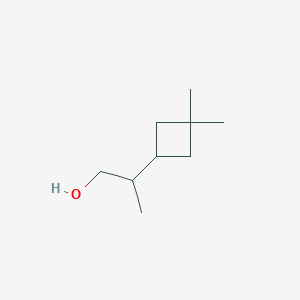

2-(3,3-Dimethylcyclobutyl)propan-1-ol is a branched tertiary alcohol characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and a propan-1-ol chain attached at the 2-position.

Properties

IUPAC Name |

2-(3,3-dimethylcyclobutyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-7(6-10)8-4-9(2,3)5-8/h7-8,10H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBECISWJDYKPSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1CC(C1)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylcyclobutyl)propan-1-ol typically involves the following steps:

Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

Propanol Side Chain Addition: The propanol side chain can be introduced through a Grignard reaction or other alkylation methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylcyclobutyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Ketones, aldehydes

Reduction: Alkanes

Substitution: Alkyl halides

Scientific Research Applications

2-(3,3-Dimethylcyclobutyl)propan-1-ol has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biological molecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylcyclobutyl)propan-1-ol involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The cyclobutyl ring and methyl groups contribute to the compound’s steric and electronic properties, affecting its reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(3,3-Dimethylcyclobutyl)propan-1-ol with two structurally analogous alcohols:

3-(Diethylamino)-2,2-dimethyl-propan-1-ol

- Structural Differences: Contains a diethylamino group (-N(C₂H₅)₂) instead of a dimethylcyclobutyl ring.

Physical Properties :

Property Value Molar Mass 159.27 g/mol Density 0.875 g/cm³ Flash Point 73.9 °C Phase Transition (Liquid/Gas) 226.6 °C Form Clear liquid - Reactivity: No specific reactivity data available, but the diethylamino group may impart basicity or nucleophilic character.

2,2-Dimethyl-3-(3-tolyl)propan-1-ol

- Structural Differences : Features a 3-tolyl (methyl-substituted phenyl) group instead of a dimethylcyclobutyl ring.

- Regulatory and Safety Data: The International Fragrance Association (IFRA) sets usage limits for this compound in 12 product categories due to safety assessments by the Research Institute for Fragrance Materials (RIFM). Specific limits depend on product type (e.g., leave-on vs. rinse-off formulations) .

Key Comparative Insights

| Property/Aspect | This compound (Inferred) | 3-(Diethylamino)-2,2-dimethyl-propan-1-ol | 2,2-Dimethyl-3-(3-tolyl)propan-1-ol |

|---|---|---|---|

| Steric Hindrance | High (rigid cyclobutane ring) | Moderate (linear diethylamino group) | Moderate (planar tolyl group) |

| Polarity | Lower (non-polar cyclobutyl group) | Higher (polar amino group) | Moderate (aromatic tolyl group) |

| Applications | Potential use in hydrophobic matrices | Likely intermediate in amine synthesis | Fragrance formulations |

| Safety Requirements | Unknown (likely requires standard alcohol PPE) | High (respiratory and dermal protection) | Regulated by IFRA limits |

Research Findings and Limitations

- Physical Properties: The dimethylcyclobutyl group in this compound likely reduces its water solubility compared to the diethylamino or tolyl derivatives, aligning with trends in hydrophobic substituents .

- Synthetic Utility: The cyclobutane ring may enhance thermal stability compared to linear or aromatic analogs, as suggested by the higher phase transition temperature (226.6 °C) of 3-(Diethylamino)-2,2-dimethyl-propan-1-ol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.